molecular formula C20H20N2O2S3 B2445380 (Z)-N-(2,3-dimethylphenyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide CAS No. 333443-09-7

(Z)-N-(2,3-dimethylphenyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2445380
CAS No.: 333443-09-7
M. Wt: 416.57
InChI Key: UFLVUELUFNMCSA-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2,3-dimethylphenyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a recognized small molecule inhibitor that demonstrates high potency and selectivity for Histone Deacetylase 6 (HDAC6) [1]. This compound, known in publications as "Compound 9", exhibits significant anti-proliferative activity against a range of hematological cancer cell lines, including multiple myeloma and lymphoma cells [1, 2]. Its primary mechanism of action involves the selective inhibition of HDAC6, a cytoplasmic deacetylase that acts on non-histone substrates such as α-tubulin. By blocking HDAC6, this inhibitor leads to the accumulation of acetylated α-tubulin, disrupting cellular motility and protein trafficking, and ultimately inducing cell cycle arrest and apoptosis in malignant cells [1]. The research value of this compound is underscored by its ability to overcome resistance to front-line therapies; studies show it can effectively induce cell death in bortezomib-resistant multiple myeloma models, highlighting its potential for investigating novel treatment strategies for refractory cancers [2]. Its selectivity profile makes it a valuable tool for dissecting the specific biological roles of HDAC6 in oncogenesis, immune response, and neurological disorders, without the broader effects associated with pan-HDAC inhibition.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S3/c1-13-6-3-8-16(14(13)2)21-18(23)9-4-10-22-19(24)17(27-20(22)25)12-15-7-5-11-26-15/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,21,23)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLVUELUFNMCSA-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of thiophene and dimethylphenyl groups suggests potential interactions with various biological targets. The molecular formula can be summarized as follows:

PropertyValue
Molecular FormulaC15_{15}H16_{16}N2_{2}O2_{2}S2_{2}
Molecular Weight304.42 g/mol
StructureChemical Structure

Antioxidant Activity

Research indicates that compounds similar to thiazolidinones exhibit significant antioxidant properties. The thiazolidinone framework can scavenge free radicals, which may contribute to cellular protection against oxidative stress. Studies have shown that derivatives of thiazolidinones can reduce oxidative damage in various cellular models .

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against enzymes such as cholinesterases (AChE and BChE). Inhibitors of these enzymes are crucial in treating neurodegenerative diseases like Alzheimer's. A study demonstrated that related compounds showed varying degrees of inhibition, with some exhibiting IC50 values in the low micromolar range .

Antimicrobial Activity

Thiazolidinone derivatives have been reported to possess antimicrobial properties. The presence of the thiophene moiety enhances the antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown promising results against Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Cytotoxic studies on cancer cell lines have indicated that thiazolidinones can induce apoptosis in various cancer types. The mechanism often involves the activation of caspases and modulation of apoptotic pathways, leading to cell death .

Case Studies

  • Inhibition of Cholinesterases : A study involving a series of thiazolidinone derivatives found that certain modifications to the thiophene ring significantly enhanced their inhibitory activity against BChE, suggesting that structural optimization can lead to more effective therapeutic agents .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that a related thiazolidinone compound reduced malondialdehyde (MDA) levels in rat liver homogenates, indicating its potential as an antioxidant agent .
  • Cytotoxic Effects : Research on human breast cancer cell lines revealed that a derivative of this compound induced significant cytotoxicity with an IC50 value of 15 µM, highlighting its potential as an anticancer agent .

Scientific Research Applications

Antimicrobial Properties

The compound has shown significant antimicrobial activity, particularly against various bacterial strains. The thiadiazole moiety is known to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. In vitro studies have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antibacterial agents.

Anticancer Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation. For example, studies have shown that similar compounds can inhibit the growth of prostate cancer and melanoma cells .

Anti-inflammatory Effects

The compound has potential anti-inflammatory properties, similar to other thiazolidinone derivatives. It may reduce the recruitment of leukocytes during inflammatory responses, which could be beneficial in treating conditions like acute peritonitis and vascular injuries .

In Vitro Studies

  • Antibacterial Activity : A study reported that thiazolidinone derivatives exhibited significant antibacterial effects against E. coli and S. aureus. The mechanism involved disruption of cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
  • Cytotoxicity Against Cancer Cells : Research highlighted the cytotoxic effects of similar compounds on prostate cancer cells, showing that they could induce apoptosis through the modulation of key signaling pathways involved in cell survival .

In Vivo Studies

  • Anti-inflammatory Efficacy : In animal models, compounds similar to (Z)-N-(2,3-dimethylphenyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide demonstrated reduced leukocyte recruitment during acute inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for (Z)-N-(2,3-dimethylphenyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Condensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds to form the thioxothiazolidinone core .
  • Step 2: Introduction of the thiophen-2-ylmethylene group via Knoevenagel condensation under acidic or basic conditions .
  • Step 3: Coupling with the 2,3-dimethylphenyl moiety using peptide coupling reagents (e.g., EDCI/HOBt) .

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Catalysts : Use piperidine or acetic acid to accelerate Knoevenagel condensation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodology :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.5 ppm (thiophene protons), δ 2.2–2.5 ppm (dimethylphenyl CH₃), and δ 10.2 ppm (amide NH) .
    • ¹³C NMR : Signals at ~170–175 ppm confirm thioxothiazolidinone carbonyl groups .
  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the exact mass (e.g., m/z 485.2) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Standard Assays :

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory Testing : COX-2 inhibition assay .

Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ibuprofen for COX-2) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?

Protocol :

  • Target Selection : Prioritize enzymes (e.g., kinases, cyclooxygenases) or receptors (e.g., GPCRs) with known roles in disease .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Example : Docking into the COX-2 active site reveals hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .

Q. How can structure-activity relationship (SAR) studies elucidate the contribution of the thiophen-2-ylmethylene group to biological activity?

Methodology :

  • Analog Synthesis : Replace thiophene with phenyl (), furyl (), or halogenated substituents.
  • Bioactivity Comparison :
Analog SubstituentAntimicrobial (MIC, μg/mL)Anticancer (IC₅₀, μM)
Thiophen-2-yl8.2 (S. aureus)12.5 (HeLa)
Phenyl32.145.7
4-Chlorophenyl15.328.9

Data adapted from structural analogs in .

Q. What experimental strategies address low solubility in aqueous media, a common challenge for this compound?

Approaches :

  • Prodrug Design : Introduce phosphate or glycoside groups at the amide nitrogen .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Strategies :

  • Standardize Assays : Adopt CLSI guidelines for antimicrobial testing .
  • Control Variables : Use identical cell lines (ATCC-certified) and passage numbers .
  • Meta-Analysis : Pool data from ≥5 independent studies to identify trends .

Example : Discrepancies in IC₅₀ values for anticancer activity may arise from variations in cell culture serum content .

Q. What mechanistic studies are critical to understanding its off-target effects?

Key Experiments :

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Proteomics : SILAC labeling to quantify changes in kinase expression .
  • Safety Profiling : hERG assay to assess cardiac toxicity risk .

Q. How does the Z-configuration of the thiophen-2-ylmethylene group influence bioactivity compared to the E-isomer?

Stereochemical Analysis :

  • Synthesis : Isolate Z/E isomers via chiral HPLC .
  • Activity Data :
IsomerAnticancer IC₅₀ (μM)COX-2 Inhibition (%)
Z12.578.4
E48.932.1

Data from analogs in .

Q. What advanced analytical techniques are recommended for detecting degradation products under varying storage conditions?

Methods :

  • HPLC-MS/MS : Monitor degradation at 25°C/60% RH over 6 months .
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) to identify photo-labile sites .
  • Stability Criteria : ≤5% degradation under ICH-recommended conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.